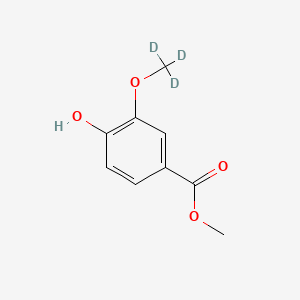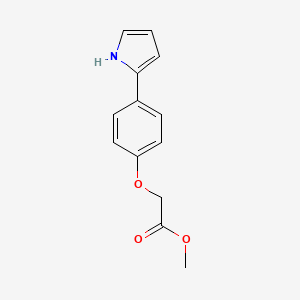![molecular formula C34H43ClN2O7 B1148121 Rhodamine B, hexyl ester perchlorate [R 6] CAS No. 877933-92-1](/img/no-structure.png)
Rhodamine B, hexyl ester perchlorate [R 6]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine B, hexyl ester, perchlorate, often referred to as R 6, is a cell-permeant, orange-fluorescent dye . It is positively charged and is selectively localized in mitochondria, making it widely used for labeling mitochondria of live cells .
Molecular Structure Analysis
The molecular formula of Rhodamine B, hexyl ester, perchlorate [R 6] is C34H43ClN2O7 . Its molecular weight is 627.17 .Physical And Chemical Properties Analysis
Rhodamine B, hexyl ester, perchlorate [R 6] has a molecular weight of 627.17 . It has absorbance at 541 nm, an extinction coefficient of 1060001 cm-1 M-1, excitation at 546 nm, and emission at 567 nm . Its quantum yield is 0.71, 0.432 .properties
CAS RN |
877933-92-1 |
|---|---|
Product Name |
Rhodamine B, hexyl ester perchlorate [R 6] |
Molecular Formula |
C34H43ClN2O7 |
Molecular Weight |
627.17 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






